2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Overview
Description
2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound that features both benzenesulfonyl and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Preparation of the Benzothiazole Derivative: The benzothiazole core can be synthesized through the cyclization of appropriate thiourea derivatives.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the benzothiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as human neutrophil elastase, which is relevant in conditions like acute respiratory distress syndrome.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Chemical Biology: Its sulfonyl groups make it a useful probe for studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Used in similar synthetic applications but lacks the benzothiazole moiety.
Methanesulfonyl Chloride: Another sulfonylating agent but with different reactivity and applications.
Uniqueness: 2-(benzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to its combination of benzenesulfonyl and methanesulfonyl groups, along with the benzothiazole core. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S3/c1-3-11-21-16-10-9-15(28(2,23)24)12-17(16)27-19(21)20-18(22)13-29(25,26)14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYGICSNJTXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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